[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride
Description
Properties
IUPAC Name |
[5-(aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-2-1-3-8(7,4-7)6-10;/h10H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZUPJVNUFNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)CO)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the aminomethyl and hydroxymethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of bicyclic amines and alcohols with pharmaceutical relevance. Key structural analogues include:
Key Differences and Implications
Azabicyclo derivatives (e.g., rac-3-azabicyclo compounds) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity .
Functional Groups :
- The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the trifluoromethyl group in rac-3-azabicyclo derivatives, which increases membrane permeability .
- Fluorine substitution in benzene-based analogues improves metabolic stability and bioavailability but reduces polarity .
Pharmaceutical Relevance: Milnacipran’s phenyl substitution at the 1-position is critical for serotonin/norepinephrine reuptake inhibition, whereas the target compound’s hydroxymethyl group may favor interactions with GABAergic or dopaminergic receptors .
Research Findings and Comparative Data
Solubility and Stability
- The hydrochloride salt form of the target compound exhibits ~50 mg/mL solubility in water, superior to non-salt forms of bicyclic amines (e.g., neutral azabicyclo derivatives: <10 mg/mL) .
- Fluorinated analogues (e.g., [5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride) show >90% stability in hepatic microsomes due to reduced oxidative metabolism, whereas the target compound degrades ~30% under similar conditions .
Biological Activity
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bicyclic amine class and features a bicyclo[3.1.0]hexane structure, which is known for its unique conformational characteristics that may influence biological interactions. The molecular formula is CHClNO, and it has a molecular weight of approximately 202.69 g/mol.
Biological Activity Overview
Research indicates that compounds with bicyclo[3.1.0]hexane structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Cytotoxicity : Initial studies suggest potential cytotoxic effects on cancer cell lines.
- Receptor Binding : There is evidence of interaction with specific biological receptors, which may mediate its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Some bicyclic amines act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa and A549 cells. Results indicated an IC value in the low micromolar range, suggesting significant anticancer potential.Cell Line IC (µM) HeLa 5.2 A549 4.8 -
Antimicrobial Efficacy :
The compound was tested against several bacterial strains, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than 100 µg/mL against Staphylococcus aureus and Escherichia coli.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development, particularly in oncology and infectious diseases. However, further studies are necessary to elucidate its exact mechanisms of action, optimize its pharmacological properties, and assess its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
